(S)-Nornicotine hydrochloride

Pain Pharmacology Neuropathic Pain Nicotinic Acetylcholine Receptor

Choose (S)-Nornicotine hydrochloride for definitive chirality in nAChR and dopamine research. Unlike racemic or (R)-enantiomer mixtures, this single enantiomer eliminates confounding data, delivering >66-fold higher analgesic potency (ED50 0.15 mg/kg) and reliable α7 binding (Ki 1.19 µM). The hydrochloride salt guarantees superior aqueous solubility and batch-to-batch consistency critical for reproducible in vivo pain models and analytical quantification.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
Cat. No. B15574816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Nornicotine hydrochloride
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
InChIInChI=1S/C9H12N2.ClH/c1-3-8(7-10-5-1)9-4-2-6-11-9;/h1,3,5,7,9,11H,2,4,6H2;1H/t9-;/m0./s1
InChIKeyJRTXSGXQWWLEEU-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (S)-Nornicotine Hydrochloride: A Chirally Pure Tobacco Alkaloid for Neuroscience and Pain Research


(S)-Nornicotine hydrochloride (CAS: 101832-65-9) is an optically active hydrochloride salt of (S)-nornicotine, the primary N-demethylated metabolite of nicotine and a naturally occurring minor alkaloid in Nicotiana tabacum [1]. As a chiral molecule, the (S)-enantiomer is the predominant form found in biological systems and exhibits distinct pharmacological and neurochemical properties compared to its (R)-enantiomer counterpart [2]. This compound serves as a critical tool in neuroscience research, particularly for investigating nicotinic acetylcholine receptor (nAChR) pharmacology, dopamine-related pathways, and the development of novel analgesics with improved safety profiles [3].

Why (S)-Nornicotine Hydrochloride Cannot Be Substituted by Racemic Nornicotine or the (R)-Enantiomer


Substituting (S)-nornicotine hydrochloride with racemic nornicotine or its (R)-enantiomer introduces significant experimental variability and can lead to erroneous conclusions in pharmacological and analytical studies. The enantiomers of nornicotine exhibit markedly different pharmacological profiles, including distinct analgesic efficacy and side-effect burdens [1]. Furthermore, the enantiomeric composition of nornicotine varies considerably across different tobacco types and even changes during smoking, making the use of a chirally defined standard essential for accurate quantification in complex biological and agricultural matrices [2][3]. Procurement of the specific (S)-enantiomer hydrochloride salt ensures defined stereochemistry, higher aqueous solubility, and batch-to-batch consistency required for reproducible research outcomes.

Quantitative Evidence Guide for (S)-Nornicotine Hydrochloride: Differentiating Data vs. Racemate and (R)-Enantiomer


Superior Analgesic Efficacy of (S)-Nornicotine in Neuropathic Pain Compared to the (R)-Enantiomer

In the rat chronic constriction injury (CCI) model of neuropathic pain, (S)-nornicotine demonstrated significantly greater potency in reversing tactile allodynia compared to (R)-nornicotine. (S)-Nornicotine reversed allodynia with an ED50 of 0.15 mg/kg (IP), whereas the (R)-enantiomer only showed a significant effect at the highest dose tested (10 mg/kg) [1]. This represents a greater than 66-fold difference in potency.

Pain Pharmacology Neuropathic Pain Nicotinic Acetylcholine Receptor

Reduced Motor Side-Effect Liability for (S)-Nornicotine vs. (R)-Nornicotine

In a direct comparative assessment of motor coordination and ataxia, (S)-nornicotine exhibited a favorable side-effect profile. The (R)-enantiomer produced more pronounced motor incoordination, reduced locomotor activity, and ataxia at behaviorally relevant doses [1]. Specifically, (S)-nornicotine did not significantly impair rotarod performance at analgesic doses (up to 2.5 mg/kg IP), whereas (R)-nornicotine induced motor deficits at similar doses [1].

Side-Effect Profiling Behavioral Pharmacology Drug Safety

Enantioselective Potency in Reducing Nicotine Self-Administration

In a rat model of nicotine dependence, acute pretreatment with nornicotine enantiomers revealed a clear enantioselective effect on nicotine self-administration. R(+)-nornicotine was more potent than S(−)-nornicotine in decreasing S(−)-nicotine self-administration across a dose range of 1–10 mg/kg, while both enantiomers were equipotent in decreasing sucrose-maintained responding [1]. This indicates a specific enantiomeric interaction with nicotine's reinforcing effects rather than a general suppression of motivated behavior.

Nicotine Dependence Behavioral Pharmacology Self-Administration

Quantitative Binding Affinity of (S)-Nornicotine for the α7 nAChR Subtype

The binding affinity of (S)-nornicotine for the α7 neuronal nicotinic acetylcholine receptor (nAChR) subtype has been quantitatively determined. It exhibits a Ki value of 1.19 µM (1190 nM) in rat brain, measured by competition with [3H]-MLA binding [1]. Furthermore, functional studies in Xenopus oocytes expressing human α7 nAChRs show an EC50 of approximately 17 µM with an Imax of 50% relative to acetylcholine [2].

Receptor Binding Nicotinic Acetylcholine Receptor α7 nAChR

Analytical Resolution: Achieving Baseline Separation for (S)- and (R)-Nornicotine Enantiomers

A validated ultra-performance convergence chromatography with tandem mass spectrometry (UPC2-MS/MS) method achieves baseline separation of (R)-(+)- and (S)-(-)-nornicotine enantiomers within 5 minutes, with a resolution (Rs) of 4.76 using a cellulose tris-(3,5-dichlorophenylcarbamate) chiral stationary phase [1]. This method enables accurate quantification of the enantiomeric fraction (EF) in tobacco, where the proportion of (S)-(-)-nornicotine ranges from 58.73% in flue-cured to 90.79% in Oriental tobacco [2].

Analytical Chemistry Chiral Separation Enantiomeric Purity

Optimal Application Scenarios for (S)-Nornicotine Hydrochloride in Research and Development


Preclinical Analgesic Research with a Focus on Neuropathic Pain

Researchers investigating novel analgesics for neuropathic pain should prioritize (S)-nornicotine hydrochloride as a key research tool. Its superior potency in reversing tactile allodynia in the CCI model (ED50 = 0.15 mg/kg IP) compared to the (R)-enantiomer (>66-fold difference) and its favorable separation of analgesic efficacy from motor side effects make it the enantiomer of choice for studying nAChR-mediated pain relief mechanisms [1]. Its use as a single, defined enantiomer eliminates confounding data from the less potent and more toxic (R)-enantiomer, ensuring more interpretable results in dose-response and mechanistic studies.

Investigations into Nicotinic Receptor Subtype Pharmacology, Particularly α7 nAChR

For studies focused on the α7 nicotinic acetylcholine receptor subtype, (S)-nornicotine hydrochloride serves as a well-characterized pharmacological agent with defined quantitative parameters. Its binding affinity (Ki = 1.19 µM) and functional potency (EC50 ≈ 17 µM, Imax 50% vs. ACh) provide a benchmark for comparing novel ligands or for exploring downstream signaling pathways associated with α7 nAChR activation, which is relevant to Alzheimer's disease, schizophrenia, and neuroinflammation [2]. The use of the hydrochloride salt ensures reliable solubility for in vitro and in vivo assays.

Accurate Quantification and Enantiomeric Profiling in Tobacco and Biological Matrices

Analytical laboratories involved in quantifying tobacco alkaloids or nicotine metabolites require (S)-nornicotine hydrochloride as a certified reference standard. The natural abundance of the (S)-enantiomer in tobacco varies widely (from ~59% to 91% of total nornicotine), and its proportion can change during smoking due to unique racemization dynamics [3]. Using this specific standard allows for the accurate determination of enantiomeric fractions in complex samples, which is essential for regulatory compliance, product quality control, and metabolic studies. The established chiral separation methods (UPC2-MS/MS, Rs = 4.76) provide a validated analytical framework for verifying standard purity and sample composition [4].

Research on Dopamine-Related Pathways and Nicotine Dependence

Given that nornicotine enantiomers differentially affect nicotine self-administration and dopamine release, (S)-nornicotine hydrochloride is a critical reagent for studies dissecting the dopaminergic components of nicotine dependence. The fact that (R)-nornicotine is more potent than (S)-nornicotine in decreasing nicotine self-administration highlights the need for chirally pure material in addiction research [5]. The hydrochloride form's enhanced water solubility facilitates its use in ex vivo slice electrophysiology and in vivo microdialysis experiments aimed at understanding dopamine-related mechanisms.

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